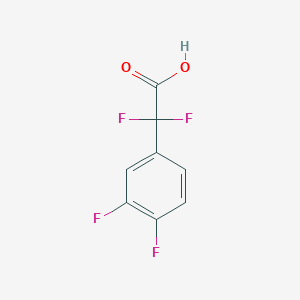

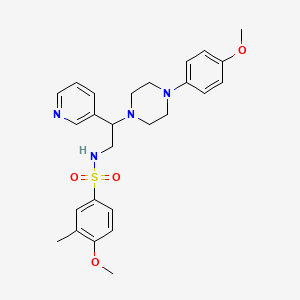

2-chloro-6-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-6-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide is a chemical compound that is widely used in scientific research. This compound is known for its ability to interact with certain receptors in the body, which makes it a valuable tool for studying various biological processes.

Scientific Research Applications

Fluorination and Functional Group Conversion in Medicinal Chemistry

Fluorinated heterocycles are pivotal in the pharmaceutical and agrochemical industries due to their unique properties, such as enhanced stability and bioavailability. The synthesis of fluorinated heterocycles, leveraging methodologies like palladium-catalyzed C-H activation and coupling with difluorovinyl tosylate, showcases the versatility of fluoro-containing compounds in creating bioactive molecules. These synthetic strategies open pathways for the development of novel therapeutic agents with improved pharmacokinetic profiles (Wu et al., 2017).

Antimicrobial and Antibiofilm Properties

The exploration of benzamide derivatives, including those with fluoro substituents, has identified compounds with significant antibacterial activity. Specifically, thiourea derivatives of benzamides have shown notable efficacy against gram-positive and gram-negative bacteria, including strains capable of forming biofilms. This suggests potential for the development of new antimicrobial agents that can address the challenge of bacterial resistance and biofilm-associated infections (Limban et al., 2011).

Enhancement of Anticancer Drug Synthesis

Synthetic strategies involving the incorporation of fluorine atoms into piperidone oxime ethers have demonstrated the potential for creating compounds with significant anticancer activity. The evaluation of these compounds against human cervical carcinoma cell lines highlights the role of fluorinated compounds in medicinal chemistry for developing more effective cancer therapies. The structure-activity relationship (SAR) studies associated with these compounds provide a foundation for future drug development endeavors aimed at optimizing anticancer pharmacophores (Parthiban et al., 2011).

Imaging and Diagnostic Applications

Fluorine-18 labeled benzamide analogues have been synthesized for imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). These compounds, demonstrating high tumor uptake and suitable tumor/normal tissue ratios, highlight the critical role of fluorinated benzamides in diagnostic imaging. Such advancements facilitate non-invasive monitoring of tumor progression and response to therapy, underscoring the importance of fluorine in enhancing the diagnostic capabilities of PET imaging agents (Tu et al., 2007).

properties

IUPAC Name |

2-chloro-6-fluoro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClFN2O/c1-11(2)20-8-6-12(7-9-20)10-19-16(21)15-13(17)4-3-5-14(15)18/h3-5,11-12H,6-10H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGEYBFAXCNFWKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNC(=O)C2=C(C=CC=C2Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B2456058.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,5-dimethylbenzamide hydrochloride](/img/structure/B2456064.png)

![(Z)-4-(((3-(ethoxycarbonyl)-2-methyl-5-oxonaphtho[1,2-b]furan-4(5H)-ylidene)methyl)amino)butanoic acid](/img/structure/B2456070.png)

![7-(4-(2-(indolin-1-yl)-2-oxoethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2456072.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2456075.png)